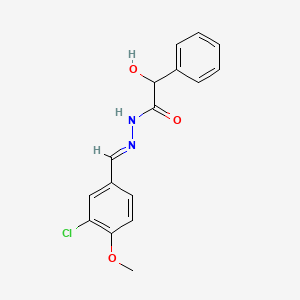![molecular formula C19H26N2O B5863154 5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5863154.png)
5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, also known as DETDA, is a chemical compound that has gained attention in scientific research due to its unique structural properties. DETDA belongs to the family of triazabicyclodecene (TBD) compounds, which have been found to have potential applications in various fields, including catalysis, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of 5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is not fully understood, but it is believed to involve the formation of a coordination complex with the target molecule or receptor. The TBD moiety of this compound can act as a Lewis base, forming a coordinate bond with a Lewis acid, such as a metal ion or a hydrogen bond acceptor. This coordination can enhance the reactivity and selectivity of the target molecule or receptor, leading to the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still under investigation. However, some studies have suggested that this compound can modulate the activity of certain enzymes and receptors in the brain, such as acetylcholinesterase and dopamine receptors. These effects may be related to the potential therapeutic applications of this compound in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in lab experiments include its high stability, low toxicity, and easy synthesis. This compound can also be easily modified to introduce different functional groups or chiral centers, allowing for the synthesis of a wide range of derivatives with diverse properties. However, the limitations of using this compound include its relatively high cost and limited commercial availability. Additionally, the mechanism of action and biochemical effects of this compound are still not fully understood, which may limit its potential applications in some fields.
Zukünftige Richtungen
There are several future directions for the research on 5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one. Firstly, more studies are needed to elucidate the mechanism of action and biochemical effects of this compound, which may provide insights into its potential therapeutic applications. Secondly, the synthesis of new derivatives of this compound with improved properties, such as higher activity and selectivity, should be explored. Thirdly, the application of this compound in other fields, such as energy storage and environmental remediation, should be investigated. Finally, the development of more efficient and cost-effective synthesis methods for this compound and its derivatives should be pursued.
Synthesemethoden
The synthesis of 5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves the reaction of 3-methylbenzylamine and ethyl cyanoacetate in the presence of a TBD catalyst. The reaction proceeds through a Michael addition followed by a cyclization step, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst loading.
Wissenschaftliche Forschungsanwendungen
5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been found to have potential applications in various scientific fields. In catalysis, this compound has been used as a ligand for transition metal catalysts, which have shown high activity and selectivity in various reactions, such as cross-coupling, hydrogenation, and oxidation. In drug discovery, this compound has been explored as a scaffold for the design of new drugs, especially for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties, such as high strength, thermal stability, and electrical conductivity.
Eigenschaften
IUPAC Name |
5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-4-18-10-20-12-19(5-2,17(18)22)13-21(11-18)16(20)15-8-6-7-14(3)9-15/h6-9,16H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMNGRYEZACUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3C4=CC=CC(=C4)C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5863087.png)
![2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5863088.png)
![11H-pyrimido[5',4':5,6]pyrido[4,3-b]indol-1-amine](/img/structure/B5863093.png)

![5-[(4-chlorobenzyl)amino]-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5863107.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5863115.png)
![2-[(4-chlorobenzyl)(propyl)amino]ethanol](/img/structure/B5863118.png)

![3-(4-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-5(4H)-isoxazolone](/img/structure/B5863131.png)
![4,6,8-trimethyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5863146.png)


![1-(5-chloro-2-methylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5863183.png)